

A Comparative Guide to Olivine Geochemistry Across Tectonic Settings

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Compound of Interest

Compound Name: Olivine

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Introduction

Olivine, a primary silicate mineral ($(\text{Mg,Fe})_2\text{SiO}_4$), is a fundamental component of the Earth's upper mantle and a common constituent of mafic and ultramafic igneous rocks. As one of the earliest minerals to crystallize from basaltic magma, its chemical composition provides a critical window into the conditions of magma generation, evolution, and the nature of the mantle source.[1][2] The distinct geochemical signatures imprinted on **olivine** crystals are closely linked to their formative tectonic environment, making them powerful tools for petrogenetic studies and tectonic discrimination.[3][4] This guide provides a comparative analysis of **olivine** from various tectonic settings, presenting key experimental data and methodologies for researchers in petrology and geochemistry.

Comparative Geochemical Analysis

The chemical composition of **olivine**, particularly its major element (Forsterite content) and trace element concentrations, varies systematically with the tectonic setting.[2][5] These variations reflect differences in the degree of partial melting, mantle source composition, pressure and temperature of magma generation, and processes like fractional crystallization.[1][6] For instance, **olivine** from mantle residues, such as that found in ophiolites and mantle xenoliths, is typically distinguished from magmatic **olivine** by higher Ni/Co and Ni/Mn ratios.[7]

The following table summarizes the key quantitative differences in **olivine** composition from four primary tectonic environments: Mantle Xenoliths, Mid-Ocean Ridge Basalts (MORB), Ocean Island Basalts (OIB), and Island Arc Basalts (IAB).

Characteristic	Mantle Xenoliths (Continental)	Mid-Ocean Ridge Basalts (MORB)	Ocean Island Basalts (OIB)	Island Arc Basalts (IAB)
Forsterite (Fo) Content	High (typically 89-91 mol%)[8]	High, primitive examples ~88-90 mol%	Variable, often high (e.g., 83.5-88.5 mol%)[6][9]	Variable, often similar to MORB
Ni (ppm)	High (1280–4365)[7]	Generally high	Higher than MORB due to higher magma generation temperatures[6]	Generally similar to MORB
Mn (ppm)	Moderate (512–1786)[7]	Lower than OIB[6]	Higher than MORB[6]	Similar to MORB
Ca (ppm)	Low (<1000)[8]	Low	Variable, can be higher than MORB	Low
Ti (ppm)	Low (<22)[7]	Low	Enriched relative to MORB[6]	Low
V (ppm)	High (>2)[7]	Low	Variable	Low
Sc (ppm)	Low (<10)[7]	Low	Variable	Low
Ni/Co Ratio	> 20 (residue signature)[7]	< 20 (magmatic signature)[7]	< 20 (magmatic signature)[7]	< 20 (magmatic signature)[7]
V/Sc Ratio	> 0.5 (indicates lower oxygen fugacity)[7][8]	Lower than continental xenoliths[7]	Variable	Variable
Distinguishing Features	High Fo, Ni/Co > 20, high V.[7] Represents mantle residue.	Depleted in incompatible elements like K. [10]	Enriched in incompatible elements (K, P, Ti).[1][6] Higher Ni and Mn than MORB.[6]	Difficult to distinguish from MORB based on olivine alone.[1]

Experimental Protocols

The analysis of **olivine** composition relies on high-precision in-situ analytical techniques capable of measuring major, minor, and trace element concentrations within individual mineral grains.

Electron Probe Microanalysis (EPMA)

EPMA is the primary method for determining the concentrations of major and minor elements in **olivine**. This technique provides quantitative data on elements such as Si, Mg, Fe, Mn, Ni, and Ca.

- Methodology: A focused beam of high-energy electrons is directed onto a polished surface of the **olivine** sample.^[11] The interaction of the electron beam with the sample generates characteristic X-rays for each element present. The intensity of these X-rays is measured by wavelength-dispersive spectrometers (WDS) and compared against standards of known composition to determine elemental concentrations.^[12]
- Typical Operating Conditions:
 - Accelerating Voltage: 15 kV^[7]
 - Beam Current: 10 nA^[7]
 - Beam Spot Size: 5 μm ^[7]
 - Counting Times: Peak and background counting times are optimized for precision, for example, 20s (peak) and 10s (background) for major elements, and 60s (peak) and 30s (background) for minor elements.^[7]

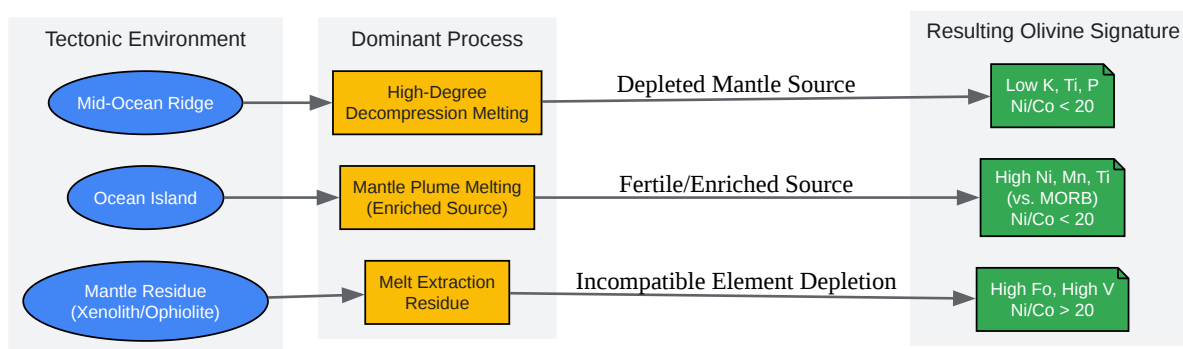
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is the preferred method for quantifying trace element concentrations (at parts-per-million levels) in **olivine**, which are often below the detection limits of EPMA. This technique is crucial for analyzing key discriminating elements like V, Sc, Ti, Co, and Zn.

- Methodology: A high-power laser is focused on the surface of the **olivine** grain, ablating a small amount of material.[13] The ablated material is transported by an inert carrier gas (e.g., Helium) into an inductively coupled plasma (ICP) torch, which ionizes the sample. The resulting ions are then passed into a mass spectrometer (MS), which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of trace elements.[13] This method is essential for building a comprehensive dataset to discriminate between petrogenic processes.[13]

Visualization of Tectonic Influence on Olivine Chemistry

The following diagram illustrates the logical workflow from the tectonic setting to the distinct geochemical signature observed in **olivine**. Different mantle conditions and magmatic processes associated with each setting control the final composition of the crystallizing **olivine**.



Influence of Tectonic Setting on Olivine Geochemistry

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Caption: Relationship between tectonic setting, dominant process, and **olivine** chemistry.

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